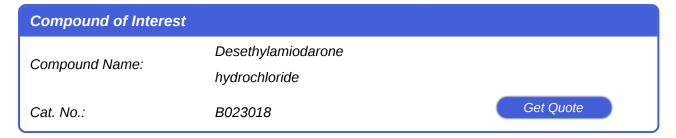


An In-depth Technical Guide to Desethylamiodarone Hydrochloride: Chemical Properties and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and purity of **Desethylamiodarone hydrochloride** (CAS Number: 96027-74-6). Desethylamiodarone is the major and pharmacologically active metabolite of the potent class III antiarrhythmic agent, Amiodarone.[1][2][3][4] It is formed in the liver primarily through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][4][5] Given its significant pharmacological activity and presence during Amiodarone therapy, understanding its physicochemical characteristics and purity profile is critical for research and development.[6][7]

Chemical and Physical Properties

Desethylamiodarone hydrochloride is a crystalline solid, typically appearing as a white to light brown powder.[8] Its chemical structure is closely related to the parent drug, differing by the absence of one ethyl group on the side chain. This structural modification influences its physical and chemical properties.

Below is a summary of its key chemical and physical data:



Property	Value	Source(s)
IUPAC Name	(2-butyl-1-benzofuran-3-yl)-[4- [2-(ethylamino)ethoxy]-3,5- diiodophenyl]methanone;hydro chloride	[8][9]
CAS Number	96027-74-6	[2][3][9]
Molecular Formula	C23H25I2NO3 • HCI	[2][3][8]
Formula Weight	653.7 g/mol (or 653.72 g/mol)	[2][3][8][9]
Appearance	A crystalline solid; White to light brown solid	[2][3][8]
Melting Point	176-178 °C	[8]
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; Soluble in Methanol (Slightly)	[2][3][8]
UV max (λmax)	242 nm	[2][3]

Purity Profile and Analytical Methods

The purity of **Desethylamiodarone hydrochloride** is a critical parameter for its use as an analytical reference standard and in pharmacological studies.[2][3] Commercially available standards typically specify a purity of 95% or greater.[2][3][8]

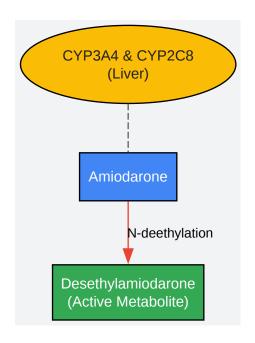
Parameter	Specification	Source(s)
Purity	≥95% or >95%	[2][3][8]

As a metabolite and known impurity of Amiodarone, Desethylamiodarone is often designated as "Amiodarone Impurity B" or "Amiodarone Related Compound B".[8][10] Other related substances and potential impurities in Amiodarone hydrochloride preparations include Amiodarone N-oxide, Di(N-desethyl) Amiodarone Hydrochloride, and Deiodoamiodarone.[11]



Metabolic Pathway of Amiodarone to Desethylamiodarone

The formation of Desethylamiodarone from its parent compound, Amiodarone, is a primary metabolic step. This biotransformation is crucial as the resulting metabolite retains significant pharmacological activity.[1] The pathway is primarily mediated by specific cytochrome P450 enzymes in the liver.[1][4]



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Caption: Metabolic conversion of Amiodarone to Desethylamiodarone.

Experimental Protocols

The quantification and purity assessment of **Desethylamiodarone hydrochloride** are commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[12][13]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of **Desethylamiodarone hydrochloride**.



- 1. Objective: To separate and quantify **Desethylamiodarone hydrochloride** from its potential impurities using reverse-phase HPLC with UV detection.
- 2. Materials and Reagents:
- Desethylamiodarone hydrochloride reference standard and sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Formic acid
- Water (HPLC grade)
- Internal Standard (e.g., a structurally similar compound not present in the sample)
- 3. Chromatographic Conditions (Example):[14]
- Column: C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile or Methanol with 2 mM ammonium formate and 0.1% formic acid.
- Gradient: A suitable gradient program to ensure separation of the main peak from impurities.
- Flow Rate: 0.8 1.0 mL/min.
- Column Temperature: 50°C.
- Detection Wavelength: 240 nm or 242 nm.[2][14]
- Injection Volume: 5-20 μL.[14]



4. Sample Preparation:

- Accurately weigh and dissolve the **Desethylamiodarone hydrochloride** sample in a suitable solvent (e.g., Methanol or DMSO).
- Dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 μg/ml).[14]
- For analysis in biological matrices like serum, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction is required prior to injection.[12][13]

5. Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no system contamination.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak areas.

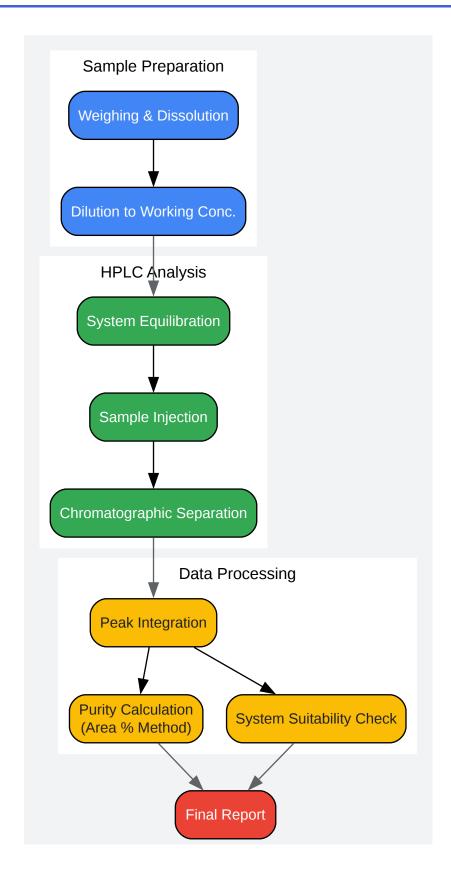
6. Data Analysis:

- Purity Calculation: Calculate the purity of the sample by the area normalization method:
 - Purity (%) = (Area of Desethylamiodarone Peak / Total Area of All Peaks) x 100
- System Suitability: Verify system performance by assessing parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.[14]

Analytical Workflow for Purity Assessment

The process of analyzing the purity of a **Desethylamiodarone hydrochloride** sample follows a structured workflow from sample preparation to final reporting.





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Caption: Workflow for HPLC-based purity analysis.



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